molecular formula C27H26N2O2S B11235218 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11235218
M. Wt: 442.6 g/mol
InChI Key: MTMYSPZMMJHIKN-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Properties

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

9,9-dimethyl-6-(4-methylphenyl)-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2S/c1-17-10-12-18(13-11-17)25-24-20(15-27(2,3)16-22(24)30)28-19-7-4-5-8-21(19)29(25)26(31)23-9-6-14-32-23/h4-14,25,28H,15-16H2,1-3H3

InChI Key

MTMYSPZMMJHIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepin structure, followed by the introduction of the thienylcarbonyl and methylphenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-11-o-tolyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar core structure but different substituents.

    2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Different functional groups but similar aromatic ring structure.

Uniqueness

The uniqueness of 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of aromatic rings, heteroatoms, and functional groups, which confer distinct chemical and biological properties.

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